3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid
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Overview
Description
3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid is a compound of significant interest in the field of organic chemistry. It features a pyrimidine ring substituted with amino groups at positions 4 and 6, and a sulfanyl group at position 2, which is further connected to a propionic acid moiety. This structure imparts unique chemical and biological properties to the compound, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Amino Groups: The amino groups at positions 4 and 6 can be introduced via nitration followed by reduction. Nitration of the pyrimidine ring introduces nitro groups, which are subsequently reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.
Formation of the Propionic Acid Moiety: The final step involves the reaction of the sulfanyl-pyrimidine intermediate with a propionic acid derivative under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide synthesis.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit these enzymes by binding to their active sites, thereby blocking the synthesis of nucleotides and disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
4,6-Diamino-2-(methylthio)pyrimidine: Contains a methylthio group instead of a sulfanyl group.
4,6-Diamino-2-(ethylthio)pyrimidine: Contains an ethylthio group instead of a sulfanyl group.
Uniqueness
3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both amino and sulfanyl groups, along with the propionic acid moiety, allows for versatile chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-4-3-5(9)11-7(10-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H4,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSWUZLQZIBOIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)SCCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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